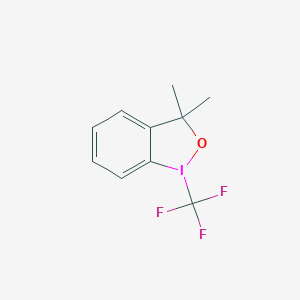

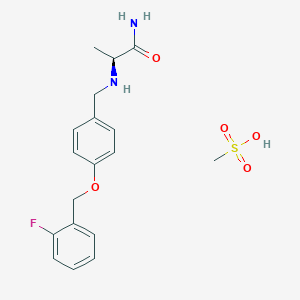

![molecular formula C22H30FN3O7 B116732 methyl 5-fluoro-3-[[(2S)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoyl]amino]-4-oxopentanoate CAS No. 634911-81-2](/img/structure/B116732.png)

methyl 5-fluoro-3-[[(2S)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoyl]amino]-4-oxopentanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

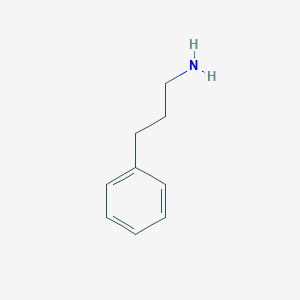

Methyl 5-fluoro-3-[[(2S)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoyl]amino]-4-oxopentanoate, also known as this compound, is a useful research compound. Its molecular formula is C22H30FN3O7 and its molecular weight is 467.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Z-Val-Ala-DL-Asp(OMe)-fluoromethylketone, also known as Z-VAD-FMK, primarily targets caspases , a family of protease enzymes playing essential roles in programmed cell death (apoptosis), necrosis, and inflammation .

Mode of Action

Z-VAD-FMK is a pan-caspase inhibitor . It works by irreversibly binding to the catalytic site of caspase proteases . This binding inhibits the activity of these enzymes, preventing them from carrying out their role in the apoptosis process .

Biochemical Pathways

By inhibiting caspases, Z-VAD-FMK affects the apoptotic pathways within the cell . Caspases are involved in both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. By preventing the activation of these enzymes, Z-VAD-FMK can halt the progression of these pathways, thereby inhibiting programmed cell death .

Pharmacokinetics

It is known that the compound is designed as amethyl ester to facilitate cell permeability . This means it can easily cross cell membranes and exert its effects within the cell .

Result of Action

The primary result of Z-VAD-FMK’s action is the inhibition of apoptosis . By preventing the activation of caspases, the compound stops the cascade of proteolytic activity that leads to programmed cell death . This can have various effects at the cellular level, depending on the context, including prolonged cell survival .

Biochemical Analysis

Biochemical Properties

Z-Val-Ala-DL-Asp(OMe)-fluoromethylketone is a non-methylated competitive and irreversible inhibitor of caspase-1, as well as other caspases . It can be used directly with purified enzymes . It inhibits caspase-mediated apoptosis by preventing the processing of pro-caspases to their active forms .

Cellular Effects

Z-Val-Ala-DL-Asp(OMe)-fluoromethylketone has a significant impact on various types of cells and cellular processes. It influences cell function by inhibiting caspase-mediated apoptosis, thereby preventing cell death . This can have a profound effect on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of Z-Val-Ala-DL-Asp(OMe)-fluoromethylketone involves its irreversible binding to the catalytic site of caspases . This prevents the processing of pro-caspases to their active forms, thereby inhibiting caspase-mediated apoptosis .

Properties

IUPAC Name |

methyl 5-fluoro-3-[[(2S)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoyl]amino]-4-oxopentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30FN3O7/c1-13(2)19(26-22(31)33-12-15-8-6-5-7-9-15)21(30)24-14(3)20(29)25-16(17(27)11-23)10-18(28)32-4/h5-9,13-14,16,19H,10-12H2,1-4H3,(H,24,30)(H,25,29)(H,26,31)/t14-,16?,19-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIFGOLAMNLSLGH-SXUUOERCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)[C@H](C(C)C)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30FN3O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70979714 |

Source

|

| Record name | 2-{[(Benzyloxy)(hydroxy)methylidene]amino}-N-{1-[(5-fluoro-1-methoxy-1,4-dioxopentan-3-yl)imino]-1-hydroxypropan-2-yl}-3-methylbutanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70979714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

467.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

634911-81-2 |

Source

|

| Record name | 2-{[(Benzyloxy)(hydroxy)methylidene]amino}-N-{1-[(5-fluoro-1-methoxy-1,4-dioxopentan-3-yl)imino]-1-hydroxypropan-2-yl}-3-methylbutanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70979714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the role of XIAP in cancer development, specifically in glioma?

A: XIAP is a protein that inhibits apoptosis, a programmed cell death process. In cancer cells, including glioma, XIAP is often overexpressed, allowing these cells to evade apoptosis and continue proliferating [, ]. This makes XIAP a potential target for anti-cancer therapies.

Q2: How does targeting XIAP with antisense RNA induce apoptosis in glioma cells?

A: Antisense RNA is a single-stranded RNA molecule that can bind to a specific mRNA, preventing its translation into protein. In this case, XIAP antisense RNA binds to the mRNA of XIAP, preventing the production of the XIAP protein. This reduction in XIAP levels allows apoptosis to proceed, leading to the death of glioma cells [, ].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

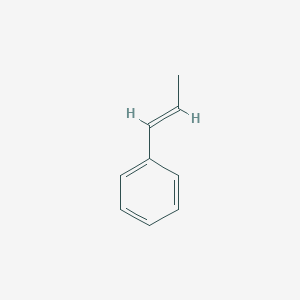

![5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline](/img/structure/B116671.png)

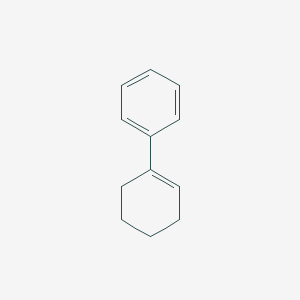

![(8S,9R,10S,13S,14S,16R,17S)-9-Fluoro-16,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthrene-3,11-dione](/img/structure/B116679.png)

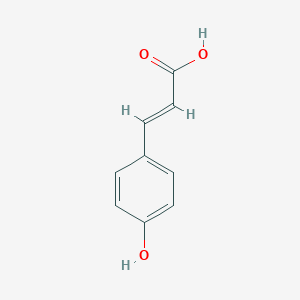

![2-Acetyl-3-methyl-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B116684.png)